
Benzobicyclo(221)heptene,2EX-NH2-7CF3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group and the amino group in its structure contributes to its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 can be achieved through several synthetic routes. One common method involves the photochemical intramolecular cycloaddition of vinylstyryl oxazoles. This process typically begins with the synthesis of cis/trans-4- and cis/trans-5-(2-vinylstyryl)oxazoles through Wittig reactions from the diphosphonium salt of α,α’-o-xylene dibromide, formaldehyde, and oxazolecarbaldehydes . The photochemical cycloaddition of these oxazoles results in the formation of diverse fused oxazoline-benzobicyclo[3.2.1]octadienes, which can be further transformed into the desired compound .
Industrial Production Methods
Industrial production of Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 may involve scaling up the photochemical cycloaddition process. This requires precise control of reaction conditions, including light intensity, temperature, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
作用機序
The mechanism of action of Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 involves its interaction with specific molecular targets. The trifluoromethyl group and the amino group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzobicyclo[3.2.1]octene Derivatives: These compounds share a similar bicyclic structure and are known for their biological activity, including cholinesterase inhibition.
Oxazoline Derivatives: These compounds are used in organic synthesis and have applications in pharmaceuticals and materials science.
Uniqueness
Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 is unique due to the presence of both the trifluoromethyl group and the amino group, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
特性
CAS番号 |
83118-51-8 |
|---|---|
分子式 |
C12H12F3N |
分子量 |
227.22 g/mol |
IUPAC名 |
5-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine |
InChI |
InChI=1S/C12H12F3N/c13-12(14,15)7-1-2-8-6-3-10(9(8)5-7)11(16)4-6/h1-2,5-6,10-11H,3-4,16H2 |
InChIキー |
TUVADWWHSVEAFL-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C1C3=C2C=CC(=C3)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14134732.png)
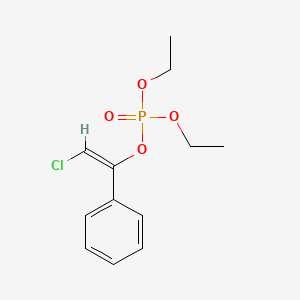
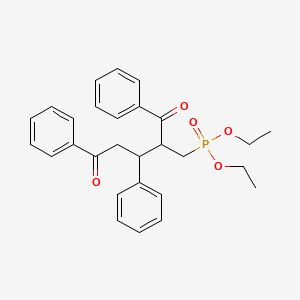

![4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B14134753.png)
![Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B14134759.png)

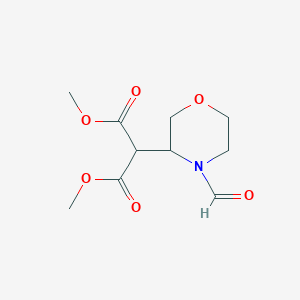
![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
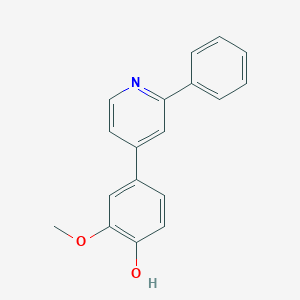
![5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid](/img/structure/B14134796.png)
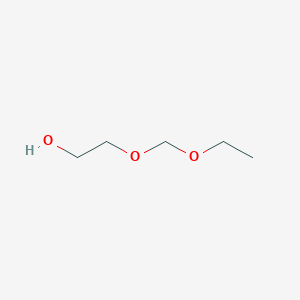
![1,1-Dimethylethyl 1,2-dihydro-5-(phenylmethoxy)-1-[[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]methyl]-3H-benz[e]indole-3-carboxylate](/img/structure/B14134799.png)
![N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14134807.png)
